molecular formula C14H21NO4 B1360386 alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol CAS No. 30332-56-0

alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol

Cat. No. B1360386
CAS RN: 30332-56-0
M. Wt: 267.32 g/mol
InChI Key: MGDCPBGVTXOTSN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,4-Dimethoxyphenol . This is a type of phenol, which is a class of aromatic organic compounds. It has two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 4 .


Synthesis Analysis

While specific synthesis methods for “alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol” were not found, related compounds have been synthesized using various methods. For instance, 3,4-dihydroisoquinolines have been synthesized using nitroalkanes in polyphosphoric acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

1. Use in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis

Alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol has been utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Kauffman et al. (2000) describes the use of a related beta-amino alcohol in the efficient synthesis of the second-generation NNRTI drug candidate DPC 963. This highlights the compound's potential in developing important pharmaceutical agents for treating HIV (Kauffman et al., 2000).

2. Crystal Structure Analysis

Research by Kang et al. (2015) focused on the crystal structure of a compound closely related to alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol, specifically dimethomorph, a morpholine fungicide. This study provides insights into the molecular structure, which can be critical for understanding the physical and chemical properties of similar compounds (Kang et al., 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-17-13-4-3-11(9-14(13)18-2)12(16)10-15-5-7-19-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDCPBGVTXOTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952683
Record name 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol

CAS RN

30332-56-0
Record name 4-Morpholineethanol, alpha-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030332560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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